Cas no 3064-56-0 (Carboxymethyldiphenylphosphine)
Carboxymethyldiphenylphosphine Chemical and Physical Properties
Names and Identifiers
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- Acetic acid,2-(diphenylphosphino)-
- 2-diphenylphosphanylacetic acid
- CARBOXYMETHYLDIPHENYLPHOSPHINE
- A911772
- diphenylphosphinoacetic acid
- s11903
- DTXSID00378731
- Acetic acid, 2-(diphenylphosphino)-
- 3064-56-0
- MFCD00443983
- 2-(Diphenylphosphino)aceticacid
- SCHEMBL1009627
- 2-(Diphenylphosphino)acetic acid
- CS-0186444
- (diphenylphosphanyl)acetic acid
- Carboxymethyldiphenylphosphine
-
- MDL: MFCD00443983
- Inchi: 1S/C14H13O2P/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
- InChI Key: GJOGRUGECVQJBK-UHFFFAOYSA-N
- SMILES: P(CC(=O)O)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 244.06539
- Monoisotopic Mass: 244.06531665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Boiling Point: 392.4°C at 760 mmHg
- Flash Point: 191.1°C
- PSA: 37.3
Carboxymethyldiphenylphosphine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,Room Temperature
Carboxymethyldiphenylphosphine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111599-1g |
2-(Diphenylphosphino)acetic acid |
3064-56-0 | 95% | 1g |
$400.00 | 2023-09-02 | |
| TRC | C279525-25mg |
Carboxymethyldiphenylphosphine |
3064-56-0 | 25mg |
$ 45.00 | 2022-04-01 | ||
| TRC | C279525-50mg |
Carboxymethyldiphenylphosphine |
3064-56-0 | 50mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C279525-125mg |
Carboxymethyldiphenylphosphine |
3064-56-0 | 125mg |
$ 135.00 | 2022-04-01 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB30534-1g |
Carboxymethyldiphenylphosphine |
3064-56-0 | 97% | 1g |
1336.00 | 2021-07-09 | |
| abcr | AB234494-250 mg |
Carboxymethyldiphenylphosphine; . |
3064-56-0 | 250mg |
€621.20 | 2023-06-22 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB30534-1g |
Carboxymethyldiphenylphosphine |
3064-56-0 | 97% | 1g |
¥1336 | 2023-09-15 | |
| Ambeed | A151185-100mg |
2-(Diphenylphosphino)acetic acid |
3064-56-0 | 90% | 100mg |
$58.0 | 2024-08-03 | |
| Ambeed | A151185-250mg |
2-(Diphenylphosphino)acetic acid |
3064-56-0 | 90% | 250mg |
$88.0 | 2024-08-03 | |
| Ambeed | A151185-1g |
2-(Diphenylphosphino)acetic acid |
3064-56-0 | 90% | 1g |
$221.0 | 2024-08-03 |
Carboxymethyldiphenylphosphine Suppliers
Carboxymethyldiphenylphosphine Related Literature
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Karel ?koch,Ivana Císa?ová,Filip Uhlík,Petr ?těpni?ka Dalton Trans. 2018 47 16082
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2. Oxidative addition of diphenylphosphinoacetic acid to rhodium: crystal structures of the intermediate, [RhCl(H)(Ph2PCH2CO2-OP)(Ph2PCH2CO2H-P)2] and of the final product, [Rh(Ph2PCH2CO2-OP)3]Alexandr Jegorov,Jaroslav Podlaha,Jana Podlahová,Franti?ek Ture?ek J. Chem. Soc. Dalton Trans. 1990 3259
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Petr Vosáhlo,Ji?í Schulz,Ivana Císa?ová,Petr ?těpni?ka Dalton Trans. 2021 50 6232
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Petr ?těpni?ka Chem. Soc. Rev. 2012 41 4273
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5. Synthesis and characterization of neutral technetium(III)-99 and -99m complexes with O,P-bidentate phosphino-carboxylate ligands. Crystal structure of mer-[Tc(O2CCH2CH2PPh2)3]·2Me2SOFiorenzo Refosco,Francesco Tisato,Giuliano Bandoli,Edward Deutsch J. Chem. Soc. Dalton Trans. 1993 2901
Additional information on Carboxymethyldiphenylphosphine
Carboxymethyldiphenylphosphine (CAS No. 3064-56-0): A Comprehensive Overview
Carboxymethyldiphenylphosphine, with the chemical formula C14H15OP and CAS number 3064-56-0, is a significant compound in the field of organophosphorus chemistry. This organophosphorus derivative has garnered considerable attention due to its versatile applications in pharmaceuticals, agrochemicals, and materials science. The compound's unique structure, featuring a carboxymethyl group attached to a diphenylphosphine backbone, imparts distinct chemical properties that make it valuable for various synthetic and catalytic processes.
The synthesis of Carboxymethyldiphenylphosphine involves the reaction of diphenylphosphine with chloroacetic acid or its derivatives. This reaction typically proceeds under controlled conditions to ensure high yield and purity. The carboxymethyl group introduces a polar functional moiety, enhancing the compound's solubility in polar solvents and its reactivity with nucleophiles. This characteristic is particularly useful in pharmaceutical synthesis, where such modifications can influence drug bioavailability and metabolic stability.
In recent years, Carboxymethyldiphenylphosphine has been explored for its potential in drug development. Its ability to act as a ligand in transition metal catalysis has opened new avenues for the synthesis of complex organic molecules. For instance, studies have demonstrated its efficacy in facilitating cross-coupling reactions, which are pivotal in constructing biaryl structures found in many therapeutic agents. The compound's role as a ligand is attributed to its electron-donating properties, which stabilize metal centers and enhance catalytic activity.
One of the most compelling applications of Carboxymethyldiphenylphosphine is in the field of polymer chemistry. The carboxymethyl group can undergo polymerization reactions, leading to the formation of novel polymers with tailored properties. These polymers exhibit enhanced biodegradability and biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds. The diphenylphosphine moiety further contributes to the thermal stability of these polymers, ensuring their durability under various conditions.
The compound's significance extends to agrochemicals as well. Carboxymethyldiphenylphosphine derivatives have been investigated for their potential as herbicides and fungicides. Their mode of action often involves inhibiting key enzymatic pathways in pests, thereby providing effective crop protection. The versatility of this compound allows for the design of derivatives with improved efficacy and environmental safety profiles.
Recent research has also highlighted the role of Carboxymethyldiphenylphosphine in nanotechnology. Its ability to form stable complexes with metal nanoparticles has led to the development of novel catalysts for organic transformations. These catalysts offer higher selectivity and lower reaction temperatures compared to traditional methods, making them more sustainable and economically viable.
The chemical properties of Carboxymethyldiphenylphosphine make it an excellent candidate for use in coordination chemistry. By forming stable complexes with transition metals, it can be employed in various catalytic cycles, including hydrogenation, oxidation, and C–C bond formation reactions. These reactions are fundamental in synthesizing complex molecules used in pharmaceuticals and fine chemicals.
In conclusion, Carboxymethyldiphenylphosphine (CAS No. 3064-56-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable its use as a ligand, polymer precursor, agrochemical intermediate, and nanotechnology component. As research continues to uncover new synthetic methodologies and applications, the importance of this compound is likely to grow further.
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